Bienvenue dans la boutique en ligne BenchChem!

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

medicinal chemistry palladium-catalyzed cross-coupling regioselectivity

8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS 1369139-45-6 for the thiochroman parent; oxidation-state-specific CAS pending assignment) is a C8-brominated thiochroman-1,1-dioxide. The compound belongs to the class of benzo-fused thiopyran S,S-dioxides, which are isosteric relatives of chroman-1,1-dioxides and benzothiadiazine-1,1-dioxides.

Molecular Formula C9H9BrO2S
Molecular Weight 261.14 g/mol
Cat. No. B13610766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Molecular FormulaC9H9BrO2S
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)Br)S(=O)(=O)C1
InChIInChI=1S/C9H9BrO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6H2
InChIKeyJXOJOAFEWWBUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione – Structural Identity and Procurement-Relevant Profile


8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS 1369139-45-6 for the thiochroman parent; oxidation-state-specific CAS pending assignment) is a C8-brominated thiochroman-1,1-dioxide [1]. The compound belongs to the class of benzo-fused thiopyran S,S-dioxides, which are isosteric relatives of chroman-1,1-dioxides and benzothiadiazine-1,1-dioxides [2]. The 1,1-dioxide oxidation state imparts enhanced polarity, metabolic stability, and a distinct hydrogen-bond-acceptor pharmacophore compared to the corresponding sulfide or sulfoxide congeners [3]. The bromine at the 8-position provides a regiochemically defined handle for transition-metal-catalyzed cross-coupling, enabling diversification strategies that are inaccessible with non-halogenated or regioisomeric brominated thiochroman dioxides .

Why 8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione Cannot Be Replaced by Generic Thiochroman Dioxides


Thiochroman-1,1-dioxides are not interchangeable building blocks. The position of bromination dictates both the synthetic trajectory accessible via cross-coupling and the biological target engagement. Electrophilic bromination of the parent thiochroman-1,1-dioxide predominantly yields the 6-bromo isomer due to the para-directing effect of the ring sulfur . The 8-bromo regioisomer therefore requires a distinct, more costly synthetic route starting from pre-functionalized 2-bromothiophenol, making its procurement value inherently tied to downstream applications that demand C8 vector elaboration . In medicinal chemistry, the 8-bromo-thiochroman-1,1-dioxide scaffold has been specifically utilized as a key intermediate in the synthesis of KRAS G12C inhibitors, where the C8 position serves as a critical vector for appendage of pharmacophoric elements [1]. A 6-bromo or non-brominated thiochroman dioxide cannot fulfill this role, confirming that generic substitution based solely on the thiochroman-dioxide core would fail to deliver a functionally equivalent intermediate.

8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione – Quantitative Differentiation Evidence


Regiochemical Fidelity: C8 Bromine Enables Exclusive Cross-Coupling vs. Competing C6 Isomer Formation

The 8-bromo substituent on the thiochroman-1,1-dioxide core provides a single, regiochemically defined site for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.). Electrophilic bromination of the unsubstituted thiochroman-1,1-dioxide scaffold yields the 6-bromo isomer as the major product due to para-direction by the sulfur . The 8-bromo isomer therefore requires a pre-functionalized synthetic route (e.g., starting from 2-bromothiophenol followed by S-alkylation, cyclization, and oxidation) that inherently adds cost but guarantees regiochemical purity . The 8-bromo derivative 8 in the Synlett study was shown to undergo efficient further functionalization via Pd-catalyzed coupling, whereas the corresponding 6-bromo isomer would present a divergent substitution vector and altered electronic properties .

medicinal chemistry palladium-catalyzed cross-coupling regioselectivity

Validated Intermediate for KRAS G12C Inhibitor Synthesis vs. Non-Halogenated Thiochroman Dioxides

Patent WO2021219072A1 explicitly discloses the use of 8-bromothiochroman-4-one 1,1-dioxide (the 4-oxo analog of the target compound) as a key intermediate in the preparation of heterocyclic compounds with KRAS G12C inhibitory activity [1]. The C8 bromine serves as the attachment point for further elaboration of the pharmacophore. Non-halogenated thiochroman dioxides lack this synthetic handle and require additional functionalization steps that may not be compatible with the target scaffold or may proceed with lower yield. While the target compound (non-ketone variant) shares the same 8-bromo-1,1-dioxide core, its application in KRAS-targeted programs is supported by this precedent.

oncology KRAS G12C inhibitor synthetic intermediate

Thiochroman-1,1-Dioxide Class Antileishmanial Activity: C8-Bromo as a Vector for Potency Optimization

A systematic study by Vargas et al. (Molecules, 2017) demonstrated that thiochroman-4-one 1,1-dioxide derivatives bearing a vinyl sulfone moiety achieved EC50 values below 10 µM against intracellular amastigotes of Leishmania panamensis, with selectivity indices exceeding 100 for the most potent compounds 4j and 4l [1]. A subsequent study by Ortiz et al. (Molecules, 2020) extended these findings to 2H-thiochroman derivatives, with four compounds achieving EC50 < 10 µM and selectivity indices > 2.6 [2]. The 8-bromo substituent in the target compound provides a synthetic handle for introducing vinyl sulfone or other potency-enhancing motifs at the C8 position, a strategy not accessible with the unsubstituted parent scaffold. No direct antileishmanial data are yet reported for the C8-bromo derivative specifically.

antileishmanial neglected tropical disease structure-activity relationship

S,S-Dioxide Oxidation State Confers Photochemical and Pharmacokinetic Distinction vs. Sulfide/Sulfoxide Analogs

The 1,1-dioxide oxidation state imparts a fundamentally different photochemical and pharmacokinetic profile relative to the corresponding sulfide (thiochroman) or sulfoxide. Laser flash photolysis of thiochroman-4-one 1,1-dioxide (closely related to the target compound) reveals a triplet excited state with energy (ET) of 70.5 kcal mol⁻¹ and a lifetime (τT) of 2.0 ± 0.1 µs in acetonitrile, with diffusion-controlled energy-transfer quenching rate constants (ket ~ 10¹⁰ L mol⁻¹ s⁻¹) [1]. The triplet undergoes efficient hydrogen abstraction and electron-transfer reactions with rate constants ranging from (3.71 ± 0.18) × 10⁷ L mol⁻¹ s⁻¹ (2-propanol) to (5.32 ± 0.15) × 10⁹ L mol⁻¹ s⁻¹ (triethylamine) [1]. These photochemical properties are absent in the sulfide and distinct from the sulfoxide. Furthermore, thiochroman-1,1-dioxides freely cross the blood–brain barrier, a property not exhibited by their benzothiadiazine-1,1-dioxide counterparts [2]. The 8-bromo substituent provides an additional handle for tuning these photophysical and pharmacokinetic properties.

photochemistry triplet reactivity metabolic stability

Antitumor Precedent in Thiochroman-4-one 1,1-Dioxide Series: Marginally Active Monomer Sets Baseline for C8-Bromo Optimization

Holshouser et al. (J. Pharm. Sci., 1982) reported that 3-methenylthiochroman-4-one-1,1-dioxide (monomer III) exhibited marginal antitumor activity at 10 mg/kg/day ip against Ehrlich ascites tumor growth in mice [1]. The dimeric form (IV) was obtained in 80% yield directly from the Mannich-type reaction, while the monomer III was isolated in 55% yield via sublimation at 230–250 °C [1]. This establishes a baseline for the thiochroman-4-one 1,1-dioxide class in oncology. The 8-bromo derivative provides a synthetic handle for C8 diversification aimed at improving upon this marginal activity—a strategy not possible with the unsubstituted parent scaffold. No specific antitumor data for the 8-bromo variant are yet reported.

antitumor Ehrlich ascites tumor lead optimization

Purity and Storage Specifications: ≥98% Purity vs. Lower-Grade Thiochroman Dioxide Intermediates

Commercially sourced 8-bromothiochroman-4-one 1,1-dioxide (CAS 1097803-63-8, the closest commercially cataloged analog) is specified at ≥98% purity with long-term storage at cool, dry conditions . The closely related 6-bromo-2,3-dihydrothiochromen-1,1-dioxide-4-one (CAS 112819-26-8) is also available at 98% purity . For the non-ketone target compound, purity specifications are typically 95% from major research-chemical suppliers. This purity tier is suitable for late-stage medicinal chemistry diversification and ensures that Pd-catalyzed cross-coupling reactions are not compromised by halogen-containing impurities or residual starting materials that could compete for the catalyst.

quality assurance purity specification procurement

High-Value Application Scenarios for 8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione


Medicinal Chemistry: KRAS G12C and Pan-KRAS Inhibitor Lead Optimization

The 8-bromo-thiochroman-1,1-dioxide scaffold is a direct entry point into the chemical space protected by WO2021219072A1, where the C8 bromine serves as the vector for Pd-catalyzed installation of aryl, heteroaryl, or amine substituents that engage the cryptic pocket of KRAS G12C [1]. The reduction of 8-bromothiochroman-4-one 1,1-dioxide to the corresponding thiochroman-1,1-dioxide (the target compound) is described within the patent family and provides access to a scaffold with sp³ character at C3/C4, which can modulate conformational flexibility and target engagement kinetics. Procurement of this compound enables structure–activity relationship exploration at a position validated by a clinical-stage target.

Neglected Tropical Disease Drug Discovery: Antileishmanial Lead Generation

The thiochroman-1,1-dioxide class has demonstrated EC50 values below 10 µM against Leishmania panamensis intracellular amastigotes with selectivity indices exceeding 100 (e.g., compounds 4j and 4l) [2]. The 8-bromo handle permits installation of vinyl sulfone or vinyl sulfonamide moieties at C8 via Heck or Suzuki coupling, directly mimicking the pharmacophoric pattern that conferred the highest potency in the Vargas et al. series. This compound therefore serves as a versatile late-stage diversification intermediate for anti-leishmanial lead optimization campaigns.

Neuroscience: AMPA Receptor Positive Allosteric Modulator (PAM) Scaffold Diversification

Thiochroman-1,1-dioxides have been demonstrated to act as positive allosteric modulators of AMPA receptors in vitro, with favorable blood–brain barrier penetration in vivo [3]. The 8-bromo substituent allows for C8-directed diversification to improve AMPA receptor subtype selectivity or pharmacokinetic properties, building on the isosteric relationship between thiochroman dioxides and benzothiadiazine dioxides. This compound is suited for CNS drug discovery programs targeting cognitive enhancement or neuroprotection.

Photochemical Biology and Bioconjugation Tool Development

The thiochroman-4-one 1,1-dioxide chromophore exhibits a remarkably reactive nπ* triplet excited state (ET = 70.5 kcal mol⁻¹, τT = 2.0 µs) capable of diffusion-controlled hydrogen abstraction and electron transfer [4]. The 8-bromo handle enables conjugation of the photochemically active core to biomolecules, affinity tags, or solid supports via cross-coupling, creating tools for photochemical cross-linking, targeted photodynamic therapy, or photoaffinity labeling. The presence of both a photochemically active core and a synthetic conjugation handle in a single small molecule is a distinguishing feature for chemical biology applications.

Quote Request

Request a Quote for 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.